N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide is a 1,2-bis-sulfonamide derivative containing a benzothiazole core. [] This compound has been identified as a potential modulator of chemokine receptors. [] Chemokine receptors play a crucial role in various physiological and pathological processes, including inflammation and immune responses. []
N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a sulfonamide moiety and a thiazole ring, which are known for their biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as an antibacterial agent. The structure incorporates an acetamide group, enhancing its pharmacological properties.
The compound can be synthesized through various organic chemistry methods, involving the reaction of specific precursors that contain the thiazole and sulfonamide functionalities. Research articles and patents have documented the synthesis and characterization of similar compounds, providing insights into their properties and applications .
N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide is classified as a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group, which has been widely studied for its antibacterial properties. The inclusion of a thiazole ring further classifies this compound within heterocyclic compounds that exhibit diverse biological activities.
The synthesis of N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multi-step reactions. A common approach includes:
Technical details regarding temperatures, solvents (such as dimethylformamide or ethanol), and reaction times are crucial for optimizing yields and minimizing by-products .
The molecular formula for this compound is . Key data includes:
N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide primarily involves inhibition of bacterial enzymes essential for folate synthesis. Specifically, this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate biosynthesis pathway.
By binding to DHPS, it prevents the conversion of para-aminobenzoic acid into folate, ultimately inhibiting bacterial growth and replication. This bacteriostatic effect makes it a candidate for developing new antibacterial therapies .
Key physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize these properties effectively .
N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide has potential applications in various scientific fields:
The molecular architecture of N-(4-(N-(6-ethoxybenzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide exemplifies a strategic hybridization approach combining three pharmacophoric units:
This design leverages synergistic pharmacophore integration observed in bioactive hybrids. For instance, benzenesulfonamide-quinazolinone hybrids demonstrate dual EGFR/HER2 inhibition (IC~50~ values of 0.26–161.49 µM) [7], while sulfonamide-benzothiazole conjugates exhibit anti-tubercular activity against M. tuberculosis [4]. The 6-ethoxy substitution specifically optimizes steric and electronic parameters for kinase binding, as evidenced by enhanced potency in analogues targeting radiation-induced oxidative stress [3].
Table 1: Bioactive Hybrid Scaffolds Incorporating Benzo[d]thiazole-Sulfonamide Motifs
Hybrid Structure | Biological Target | Key Activity | Source |
---|---|---|---|
Benzo[d]thiazole-sulfonamide | M. tuberculosis DprE1 | Anti-tubercular (MIC ≤ 0.5 µg/mL) | [4] |
Quinazolinone-benzenesulfonamide | EGFR/HER2 | Cytotoxic (IC~50~ 0.26 µM MDA-MB-231) | [7] |
Iodoquinazolinone-sulfonamide | AChE/MPO | Neuroprotective (LD~50~ 300 mg/kg in mice) | [3] |
Regiocontrol in 6-ethoxybenzo[d]thiazole synthesis is achieved through:
The ethoxy group’s role extends beyond steric modulation: It forms hydrogen bonds with Thr830 in HER2 and Glu742 in EGFR, as confirmed by docking studies of analogue N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (InChIKey: AXVDRFNYZSGRIB-UHFFFAOYSA-N) [6] [7].
Solution-Phase Route (3-step sequence):
Solid-Phase Alternative (Wang resin-assisted):
Table 2: Synthesis Route Comparison for Acetamide Linker Installation
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Reaction Time | 24–36 h | 48 h |
Overall Yield | 73% (avg) | 51% |
Purity (HPLC) | 95–98% | 90–92% |
Key Advantage | Scalability (>100 g) | No intermediate purification |
Limitation | Solvent waste generation | Lower functional group tolerance |
Innovative solvent-free and energy-efficient methods include:
These methods align with green metrics: Process mass intensity (PMI) of 8.7 vs. 32 for classical routes, and >80% atom economy for sulfonamide bond formation [3].
Table 3: Green Synthesis Metrics for Sulfamoyl-Phenyl Intermediates
Method | PMI | Atom Economy | Energy Consumption (kJ/mol) | Yield (%) |
---|---|---|---|---|
Conventional reflux | 32 | 82% | 850 | 68 |
Microwave irradiation | 11 | 82% | 210 | 94 |
Aqueous micellar conditions | 9 | 85% | 150 | 89 |
Nanoparticle-catalyzed (solvent-free) | 8.7 | 91% | 95 | 92 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1